Product packaging for 3-Pentanone, 4-nitro-1-phenyl-(Cat. No.:CAS No. 86208-78-8)

3-Pentanone, 4-nitro-1-phenyl-

Cat. No.: B14406302
CAS No.: 86208-78-8
M. Wt: 207.23 g/mol
InChI Key: HBHWCQXTVJBSIW-UHFFFAOYSA-N
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Description

Contextualization of Nitroketones in Organic Synthesis and Transformations

Nitroketones are bifunctional compounds that feature both a nitro group (-NO₂) and a ketone group (C=O). This combination of functionalities imparts a unique reactivity profile, making them highly versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the molecule, particularly the acidity of the α-protons (protons on the carbon atom adjacent to the nitro group). This increased acidity facilitates the formation of nitronate anions, which can act as potent nucleophiles in a variety of carbon-carbon bond-forming reactions.

The synthetic utility of nitroketones is extensive. They are frequently employed in:

Michael Additions: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds is a powerful method for the formation of new carbon-carbon bonds and the synthesis of more complex molecules, including γ-nitroketones. acs.orgrsc.org

Domino and Cascade Reactions: The dual functionality of nitroketones allows for their participation in sequential reactions where multiple bonds are formed in a single operation, leading to the efficient construction of complex cyclic and acyclic systems.

Cycloaddition Reactions: Nitroketones can serve as precursors to 1,3-dipoles, such as nitrile oxides, which can then undergo cycloaddition reactions to form various five-membered heterocyclic rings.

Precursors to other Functional Groups: The nitro group itself is a versatile functional handle that can be transformed into other important groups. For instance, it can be reduced to an amine, providing access to amino alcohols and other nitrogen-containing compounds. The Nef reaction allows for the conversion of a primary or secondary nitro group into a carbonyl group.

The position of the nitro group relative to the ketone functionality (α, β, γ, etc.) dictates the specific reactivity and synthetic applications of the nitroketone. For instance, α-nitroketones are valuable in the synthesis of heterocycles like isoxazoles and pyrazoles, while γ-nitroketones are key intermediates in the synthesis of pyrrolidines and other biologically relevant molecules. acs.org

Significance of Phenyl-Substituted Aliphatic Compounds in Contemporary Chemical Research

The incorporation of a phenyl group into an aliphatic scaffold can have profound effects on the molecule's physical, chemical, and biological properties. The phenyl group, a six-membered aromatic ring, is a common structural motif in a vast number of organic compounds, including many pharmaceuticals, agrochemicals, and materials. wikipedia.orgrsc.org

The significance of phenyl-substituted aliphatic compounds stems from several key factors:

Pharmacological Activity: The phenyl ring is a crucial component in many drug molecules. It can engage in various non-covalent interactions with biological targets such as enzymes and receptors, including hydrophobic interactions, π-π stacking, and cation-π interactions. These interactions are often critical for the binding affinity and selectivity of a drug, and thus its therapeutic effect. pressbooks.pub

Physicochemical Properties: The presence of a phenyl group can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. Medicinal chemists often introduce or modify phenyl groups to optimize these properties for better drug-like characteristics. For example, substituting a phenyl ring can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Materials Science: In the realm of materials science, phenyl-substituted compounds are used in the synthesis of polymers and other advanced materials. The rigidity and hydrophobicity of the phenyl group can enhance the thermal stability, mechanical strength, and optical properties of these materials. wikipedia.org

Synthetic Handles: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can further modulate the molecule's properties or serve as points for further chemical transformations.

The combination of a phenyl group with other functional groups on an aliphatic chain creates a diverse chemical space for the design and synthesis of new molecules with tailored properties for specific applications.

Defining the Research Scope: Elucidation of 3-Pentanone (B124093), 4-nitro-1-phenyl- Chemistry

Table 1: Predicted Physicochemical Properties of 3-Pentanone, 4-nitro-1-phenyl-

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₁₃NO₃Based on the chemical structure
Molecular Weight207.23 g/mol Calculated from the molecular formula rsc.org
AppearanceLikely a solid or high-boiling liquidBased on related structures like (3R,4S)-4-nitro-1-phenylpentan-3-ol lookchem.com
Boiling Point> 200 °CExtrapolated from similar structures, e.g., 1-phenylpentan-1-one (244-245 °C)
SolubilityLikely soluble in organic solvents, sparingly soluble in waterBased on the presence of both polar (nitro, ketone) and non-polar (phenyl, alkyl chain) groups

Potential Synthetic Routes:

The synthesis of 3-Pentanone, 4-nitro-1-phenyl- could likely be achieved through established methods for the formation of γ-nitroketones. A plausible approach would be the Michael addition of a nitronate to an α,β-unsaturated ketone. Specifically, the reaction of 1-phenyl-1-penten-3-one (B1615098) with a nitroalkane like nitromethane (B149229) in the presence of a suitable base would be a primary synthetic strategy to investigate.

Expected Reactivity:

The reactivity of 3-Pentanone, 4-nitro-1-phenyl- is expected to be dictated by the interplay of its three key structural features: the ketone carbonyl group, the γ-nitro group, and the terminal phenyl group.

Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and reactions at the α-positions (C-2 and C-4).

Reactions involving the Nitro Group: The nitro group can be reduced to an amine, which could then participate in intramolecular reactions with the ketone to form cyclic structures like pyrrolidines. The acidity of the proton at C-4 would allow for the formation of a nitronate, which could be used in further synthetic transformations.

A comprehensive study of this molecule would involve synthesizing the compound, characterizing it using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and then exploring its reactivity with a range of reagents to confirm these predictions and uncover new chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B14406302 3-Pentanone, 4-nitro-1-phenyl- CAS No. 86208-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86208-78-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-nitro-1-phenylpentan-3-one

InChI

InChI=1S/C11H13NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

HBHWCQXTVJBSIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 3 Pentanone, 4 Nitro 1 Phenyl

Transformations Involving the Nitro Group at C-4.

The nitro group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the molecule. It serves as a precursor for various functional groups through reductive, rearrangement, and elimination pathways.

Reductive Manipulations: From Nitro to Amino and Hydroxylamino Derivatives.

The reduction of the nitro group in γ-nitro ketones like 3-Pentanone (B124093), 4-nitro-1-phenyl- opens pathways to valuable amino and hydroxylamino compounds. Catalytic hydrogenation is a primary method for this transformation, often employing catalysts such as platinum or palladium. datapdf.comfrontiersin.org The reduction of γ-nitro ketones can yield γ-amino ketones, which are versatile synthetic intermediates. datapdf.com

However, the reduction process is not always straightforward and can lead to a mixture of products depending on the reaction conditions. Studies on similar γ-nitro ketones have shown that besides the expected γ-amino ketone, cyclic products like hydroxypyrrolines and pyrrolidines can also be formed. datapdf.com The formation of these heterocyclic compounds occurs through intramolecular condensation of the initial reduction products. The γ-amino ketone, for instance, is known to undergo internal condensation with ease, although it can be stable in neutral or weakly alkaline solutions. datapdf.com

The reduction can proceed through a hydroxylamino intermediate, which can either be isolated or undergo further reaction. csic.es The formation of these different products—amino ketone, pyrroline, and pyrrolidine (B122466)—often occurs simultaneously through separate reaction pathways rather than as successive reduction stages. datapdf.com

Table 1: Products from the Reduction of γ-Nitro Ketones

Starting Material Reagents and Conditions Major Products Reference
γ-Nitro Ketone H₂, Platinum Black, Methyl Alcohol γ-Amino Ketone, Hydroxypyrroline, Pyrrolidine datapdf.com
Nitroalkane Catalytic Hydrogenation Primary Amine frontiersin.org

Nef Reaction and Related Carbonyl-Forming Rearrangements.

The Nef reaction provides a method for converting a primary or secondary nitro group into a carbonyl group. wikipedia.orgchemeurope.comwikiwand.com This acid-catalyzed hydrolysis of a nitronate salt is a powerful tool in organic synthesis. For 3-Pentanone, 4-nitro-1-phenyl-, which is a secondary nitroalkane, the Nef reaction would transform the C-4 nitro group into a ketone, yielding a 1,4-dicarbonyl compound. arkat-usa.org

The classical mechanism involves two main steps:

Deprotonation: The nitroalkane is treated with a base to form a stable nitronate anion. The acidity of the α-hydrogen is significantly increased by the electron-withdrawing nitro group. arkat-usa.org

Acid Hydrolysis: The nitronate salt is then treated with strong aqueous acid (pH < 1). organic-chemistry.org This protonates the nitronate to form a nitronic acid, which is further protonated to an iminium ion. Nucleophilic attack by water, followed by a series of proton transfers and elimination steps, leads to the formation of the ketone and nitrous oxide. wikipedia.orgwikiwand.com

The reaction conditions, particularly the pH, are crucial. Weakly acidic conditions may lead to the formation of side products like oximes. alfa-chemistry.com Over the years, several modifications to the original Nef reaction have been developed, including oxidative and reductive methods that can be performed under milder conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Elimination Processes Leading to Nitroalkene Formation.

Elimination reactions involving the nitro group can lead to the formation of nitroalkenes, which are themselves valuable synthetic intermediates. wikipedia.org In the context of γ-nitro ketones, an elimination pathway can be envisaged, although it is not as direct as from β-nitro alcohols. A plausible route would involve the formation of an enolate or enol from the ketone, followed by elimination of the nitro group.

A related process is the retro-nitroaldol (or retro-Henry) reaction, which could cleave the C3-C4 bond to generate a nitroalkane and an α,β-unsaturated ketone. arkat-usa.org More directly, under basic conditions, elimination of nitrous acid (HNO₂) from the γ-nitro ketone could potentially form an α,β-unsaturated ketone, though this is less commonly reported than other transformations. The Henry reaction, the formation of a β-nitro alcohol from a nitroalkane and a carbonyl compound, is often followed by dehydration to give a nitroalkene, highlighting the accessibility of this functional group from nitro-aliphatic precursors. wikipedia.org

Reactivity Profile of the 3-Keto Functionality.

The carbonyl group at the C-3 position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is also the basis for the formation of enolates, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.

Nucleophilic Additions to the Carbonyl Center.

The ketone functionality of 3-Pentanone, 4-nitro-1-phenyl- undergoes typical nucleophilic addition reactions characteristic of carbonyl compounds. msu.edu These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon.

Examples of such transformations include:

Acetal and Thioacetal Formation: In the presence of an acid catalyst, alcohols add to the ketone to form acetals. Similarly, thiols react to form thioacetals, which are often more stable. msu.edu

Reductive Amination: The ketone can react with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent (e.g., sodium borohydride) to form a new amine. frontiersin.orgmdma.ch This process typically proceeds through the formation of an intermediate imine or enamine, which is then reduced.

The presence of the γ-nitro group can influence the reactivity of the carbonyl group, but the fundamental reaction patterns remain.

Enolate Chemistry and Subsequent Reaction Pathways (e.g., Aldol (B89426), Michael).

The presence of α-hydrogens allows 3-Pentanone, 4-nitro-1-phenyl- to form enolates upon treatment with a base. masterorganicchemistry.comuniversalclass.com This molecule has two sets of α-hydrogens, at C-2 and C-4. The hydrogens at C-4 are particularly acidic due to the strong electron-withdrawing effect of the adjacent nitro group, facilitating enolate formation at this position. arkat-usa.org

These enolates are powerful nucleophiles and can participate in a variety of essential carbon-carbon bond-forming reactions:

Aldol Reaction: The enolate can add to another carbonyl compound (an aldehyde or ketone) in an Aldol addition reaction to form a β-hydroxy ketone. nih.gov This reaction is a cornerstone of organic synthesis for constructing larger molecules.

Michael Reaction: As a nucleophile, the enolate can undergo a conjugate addition (Michael reaction) to an α,β-unsaturated carbonyl compound or other Michael acceptors like nitroalkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This 1,4-addition is a highly efficient method for forming 1,5-dicarbonyl compounds or other similarly functionalized molecules. The conjugate addition of enolates derived from γ-nitro ketones to various electrophiles is a well-established synthetic strategy. arkat-usa.orgresearchgate.net

The regioselectivity of enolate formation (C-2 vs. C-4) can often be controlled by the choice of base and reaction conditions, allowing for selective subsequent reactions.

Table 2: Enolate-Based Reactions of γ-Nitro Ketones

Reaction Type Enolate Source Electrophile Product Type Reference
Aldol Addition γ-Nitro Ketone Aldehyde/Ketone β-Hydroxy-γ-nitro ketone nih.gov
Michael Addition γ-Nitro Ketone α,β-Unsaturated Carbonyl 1,5-Dicarbonyl derivative (after Nef reaction) arkat-usa.orgmasterorganicchemistry.com

Reactions of the 1-Phenyl Substituent

The phenyl group attached to the pentanone backbone significantly influences the molecule's reactivity, particularly in aromatic substitution and radical-mediated processes.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity

The 1-phenyl substituent in 3-Pentanone, 4-nitro-1-phenyl- is generally considered an activating group in electrophilic aromatic substitution reactions. wikipedia.orgsavemyexams.com The alkyl chain attached to the benzene (B151609) ring acts as an electron-donating group through an inductive effect (+I effect), which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.orglibretexts.org This activating nature directs incoming electrophiles to the ortho and para positions of the phenyl ring. wikipedia.orgsavemyexams.commasterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect Reactivity
Electron-Donating Groups (e.g., alkyl) ortho, para Activating

Radical-Mediated Reactions and Rearrangements Involving the Phenyl Moiety

The phenyl group of 3-Pentanone, 4-nitro-1-phenyl- can participate in radical-mediated reactions. For instance, radical 1,4-translocation of a phenyl group has been observed in reactions involving β-nitroacetamides, a class of compounds structurally related to γ-nitro ketones. ucl.ac.uk Such rearrangements can occur during radical cyclization reactions, where a radical generated elsewhere in the molecule abstracts a hydrogen atom from the benzylic position, leading to the formation of a more stable benzylic radical. This intermediate can then undergo further reactions. ucl.ac.uk

In some cases, rearrangements involving the migration of a phenyl group can be acid-catalyzed, as seen in the pinacol (B44631) rearrangement of vicinal diols, where a phenyl group can migrate to an adjacent carbocation center. masterorganicchemistry.com While not a direct reaction of the starting ketone, this highlights the migratory aptitude of the phenyl group in related structures under certain conditions. masterorganicchemistry.commsu.edumasterorganicchemistry.com

Intramolecular Cyclization and Ring-Forming Reactions

The structure of 3-Pentanone, 4-nitro-1-phenyl-, with its ketone and nitro groups, is well-suited for intramolecular cyclization reactions, often leading to the formation of heterocyclic compounds like pyrrolidines and other ring systems. frontiersin.org The reduction of the nitro group is a common strategy to initiate such cyclizations. For example, catalytic hydrogenation can reduce the nitro group to an amine, which can then react intramolecularly with the ketone to form a cyclic imine or enamine, that is subsequently reduced to a pyrrolidine ring. frontiersin.org

These intramolecular reactions can be highly stereoselective, allowing for the construction of complex cyclic architectures with defined stereochemistry. rsc.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and selectivity of the cyclization.

Catalytic Investigations into 3-Pentanone, 4-nitro-1-phenyl- Reactivity

Catalysis plays a crucial role in controlling the reactivity of γ-nitro ketones like 3-Pentanone, 4-nitro-1-phenyl-, enabling a wide array of selective transformations. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition Metal Catalyzed Processes

Transition metals such as palladium, rhodium, nickel, and copper are effective catalysts for various transformations involving γ-nitro ketones. acs.orgmdpi.com A key application is in catalytic hydrogenation, where a metal catalyst like palladium on carbon (Pd/C) is used to reduce the nitro group to an amine. frontiersin.org This in situ-generated amine can then participate in intramolecular reactions, as discussed in the context of cyclization. frontiersin.org

Transition metal catalysts can also be employed in cross-coupling reactions, where the phenyl group could potentially be functionalized. mdpi-res.com Furthermore, metals can catalyze conjugate addition reactions and other C-C bond-forming processes. acs.org The choice of metal and ligand is critical for achieving high yield and selectivity in these transformations.

Table 2: Examples of Transition Metal Catalysts in Reactions of Nitro Compounds

Catalyst Reaction Type Product Type
Pd/C Hydrogenation Amines, Pyrrolidines
Rhodium complexes Hydroamination Amines
Nickel complexes Cross-coupling Biaryls

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis involving γ-nitro ketones. mdpi.com Chiral primary and secondary amines, often derived from cinchona alkaloids or proline, are commonly used to catalyze Michael addition reactions of ketones to nitroolefins, a primary method for synthesizing chiral γ-nitro ketones. acs.orgnih.govrsc.orgrsc.org These catalysts operate by forming a nucleophilic enamine intermediate with the ketone, which then adds to the nitroalkene in a stereocontrolled manner. mun.ca

Bifunctional organocatalysts, which possess both a basic site (e.g., an amine) to activate the ketone and an acidic site (e.g., a thiourea (B124793) or squaramide) to activate the nitroalkene through hydrogen bonding, have shown exceptional efficiency and enantioselectivity in these reactions. acs.orgacs.org High pressure can also be used to enhance the rate and selectivity of organocatalytic Michael additions. acs.orgnih.gov

Table 3: Common Organocatalysts for Asymmetric Michael Additions

Catalyst Type Activating Group(s) Typical Substrates
Chiral Primary Amines Enamine formation Ketones, Aldehydes
Cinchona Alkaloid Derivatives Bifunctional (H-bonding, base) Nitroalkenes, Enones

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Pentanone, 4 Nitro 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy stands as a premier tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons. For 3-Pentanone (B124093), 4-nitro-1-phenyl-, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton environments within the molecule.

Aromatic Protons: The protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The substitution pattern on the phenyl ring influences the multiplicity and chemical shifts of these protons.

Methylene (B1212753) and Methine Protons: The protons on the aliphatic chain exhibit characteristic chemical shifts and coupling patterns. The methylene protons adjacent to the phenyl group and the carbonyl group, as well as the methine proton adjacent to the nitro group, will have unique resonances. For instance, the protons alpha to the carbonyl group are typically found in the range of 2.0-3.0 ppm.

Methyl Protons: The terminal methyl group protons will appear as a distinct signal, often a doublet due to coupling with the adjacent methine proton.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
Phenyl H7.0 - 8.5Multiplet
-CH₂-Ph2.5 - 3.0Triplet
-CH₂-C=O2.7 - 3.2Triplet
-CH(NO₂)-4.5 - 5.5Multiplet
-CH₃1.0 - 1.6Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in 3-Pentanone, 4-nitro-1-phenyl- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Carbonyl Carbon: The carbon of the ketone group is highly deshielded and appears far downfield, typically in the range of 190-220 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring resonate in the aromatic region, generally between 110 and 160 ppm. The carbon attached to the aliphatic chain will have a different chemical shift compared to the other aromatic carbons.

Aliphatic Carbons: The carbons of the pentanone chain will have chemical shifts in the aliphatic region. The carbon atom bonded to the electronegative nitro group will be shifted downfield compared to the other aliphatic carbons. rsc.org

Carbon Environment Expected Chemical Shift (ppm)
C=O190 - 220
Phenyl C110 - 160
-C H₂-Ph30 - 45
-C H₂-C=O40 - 55
-C H(NO₂)70 - 90
-C H₃10 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. princeton.edu For 3-Pentanone, 4-nitro-1-phenyl-, COSY would show correlations between the protons of the aliphatic chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This technique is invaluable for assigning the proton and carbon signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). princeton.edu This is crucial for connecting different fragments of the molecule, such as the phenyl ring to the pentanone chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation. princeton.edu

While specific 2D NMR data for the title compound is not available, the application of these techniques would be essential for its complete structural assignment. researchgate.netresearchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitro Group Characterization.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the environment of nitrogen atoms. Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide direct information about the nitro group. huji.ac.il The chemical shift of the nitrogen in a nitro group is highly dependent on its electronic environment. For aliphatic nitro groups, the chemical shift is expected to be in a specific range, which can help confirm the presence and nature of the nitro functionality. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of 3-Pentanone, 4-nitro-1-phenyl- is expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected around 1715 cm⁻¹. slideshare.net

NO₂ Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch between 1365-1345 cm⁻¹. slideshare.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear in the region of 1600-1450 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and NO₂ stretching vibrations are also active in the Raman spectrum. Raman can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
C=OStretch~1715 (strong)
NO₂Asymmetric Stretch1550 - 1500 (strong)
NO₂Symmetric Stretch1365 - 1345 (strong)
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch1600 - 1450

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. uni-saarland.de

For 3-Pentanone, 4-nitro-1-phenyl-, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the functional groups present. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the nitro group and the phenyl group would also lead to characteristic fragment ions. For example, loss of the nitro group (NO₂) or the nitronyl radical (•NO₂) is a common fragmentation pathway for nitro compounds. The fragmentation of the phenyl group can also produce characteristic ions.

While a specific mass spectrum for 3-Pentanone, 4-nitro-1-phenyl- was not found, analysis of related structures suggests that the base peak could arise from a stable fragment formed through one of these pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 3-Pentanone, 4-nitro-1-phenyl-, with a molecular formula of C₁₁H₁₃NO₃, the theoretical exact mass can be calculated. However, a review of available scientific literature and databases did not yield specific experimental HRMS data for this compound. In such analyses, the observed mass would be compared to the calculated mass, with the difference, measured in parts per million (ppm), indicating the accuracy of the measurement.

To illustrate the expected data from such an analysis, a table is provided below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for 3-Pentanone, 4-nitro-1-phenyl- (Note: Experimental data not available in the reviewed literature)

Molecular Formula Calculated Mass (m/z) Observed Mass (m/z) Ion Type Mass Difference (ppm)

While direct data is absent, a study on the synthesis of related nitro compounds did report ESI-HRMS data for (S)-5-(2-Furanyl)-4,4-dimethyloxazolidin-2-one, showcasing the application of this technique in characterizing novel molecules. lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component, enabling both qualitative and quantitative analysis. It is a standard method for assessing the purity of a compound and confirming its identity through the fragmentation pattern of its molecular ion.

A GC-MS analysis of 3-Pentanone, 4-nitro-1-phenyl- would provide a chromatogram indicating its retention time under specific column and temperature conditions, and a mass spectrum showing the molecular ion peak and characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries for identification. uni-saarland.descispace.comepa.govafricanscientistjournal.org

Despite the commonality of this analytical method, specific GC-MS data, including retention time and a detailed mass spectrum for 3-Pentanone, 4-nitro-1-phenyl-, were not found in the surveyed literature. General procedures for the GC-MS analysis of organic compounds are well-established, often utilizing capillary columns and electron impact (EI) ionization. scholarsresearchlibrary.comrsc.org

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 3-Pentanone, 4-nitro-1-phenyl- (Note: Experimental data not available in the reviewed literature)

Retention Time (min) Molecular Ion (m/z) Major Fragment Ions (m/z) GC Column Type

X-ray Crystallography for Definitive Solid-State Structure Determination

For a definitive solid-state structure determination of 3-Pentanone, 4-nitro-1-phenyl-, single crystals of the compound would need to be grown and analyzed. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, which together describe the packing of the molecules in the crystal lattice.

A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of 3-Pentanone, 4-nitro-1-phenyl-. Therefore, detailed information on its solid-state conformation remains unelucidated.

In contrast, detailed crystallographic data is available for related compounds, such as 3-Pentanone 2,4-dinitrophenylhydrazone, which was found to crystallize in the monoclinic system with the space group P2₁/c. iucr.orgresearchgate.net Such studies demonstrate the power of X-ray crystallography to reveal detailed structural features, including intermolecular interactions like hydrogen bonding and π–π stacking. beilstein-journals.orgresearchgate.netoup.com

Table 3: X-ray Crystallography Data for 3-Pentanone, 4-nitro-1-phenyl- (Note: Experimental data not available in the reviewed literature)

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Computational and Theoretical Studies on 3 Pentanone, 4 Nitro 1 Phenyl

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 3-Pentanone (B124093), 4-nitro-1-phenyl-, DFT calculations would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.

Commonly used functionals such as B3LYP, combined with basis sets like 6-31G(d), are employed to accurately model the molecule's structure. acs.org Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. For instance, studies on similar keto-enol systems have successfully used methods like M06 with the 6-31+G(d,p) basis set to determine molecular structures and relative stabilities. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization This table illustrates the type of data obtained from DFT geometry optimization for a molecule like 3-Pentanone, 4-nitro-1-phenyl-. Note: These are representative values and not from a specific study on this exact molecule.

Structural ParameterTypical Calculated Value
C=O Bond Length~1.22 Å
C-N Bond Length (nitro group)~1.48 Å
C-C-C Bond Angle (ketone)~117°
Dihedral Angle (phenyl ring twist)Variable, depends on conformation

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For 3-Pentanone, 4-nitro-1-phenyl-, the HOMO is likely to be located on the phenyl ring and the ketone oxygen, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. researchgate.netrsc.org This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-group-bearing carbon and electrophilic attack on the phenyl ring. Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, further clarifying sites of reactivity. eurjchem.com The nitro group induces a significant positive charge on the adjacent carbon, making it a potential site for nucleophilic reactions.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a molecule. rsc.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. The accuracy of these predictions has become a valuable tool in structural elucidation. chemrxiv.org

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. eurjchem.com This allows for the assignment of experimental IR bands to specific molecular motions, such as the characteristic C=O stretch of the ketone or the N-O stretches of the nitro group.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table shows how computational predictions are compared with experimental results for structural verification. Note: Data is illustrative.

Spectroscopic ParameterTypical Calculated ValueTypical Experimental Value
¹³C NMR (C=O)~208 ppm~210 ppm
¹H NMR (alpha-proton to C=O)~2.8 ppm~2.9 ppm
IR Freq. (C=O stretch)~1715 cm⁻¹~1720 cm⁻¹
IR Freq. (NO₂ symmetric stretch)~1350 cm⁻¹~1345 cm⁻¹

Analysis of Molecular Orbitals and Charge Distribution.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov For a molecule like 3-Pentanone, 4-nitro-1-phenyl-, this could involve studying its synthesis, for example, via a Michael addition or an aldol (B89426) reaction. researchgate.netcore.ac.uk

By calculating the energy barrier of the transition state, chemists can predict the feasibility and rate of a reaction. ua.es These calculations provide insights into the reaction mechanism at a level of detail that is often inaccessible to experiments alone. For example, a computational study could determine whether a reaction proceeds through a stepwise or concerted mechanism.

Molecular Dynamics Simulations for Conformational Space and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of their behavior. nih.govpeerj.com

For 3-Pentanone, 4-nitro-1-phenyl-, an MD simulation could explore its conformational space by modeling the rotation around its single bonds. This would reveal the most populated conformations and the energy barriers between them. Understanding the conformational flexibility is important as it can influence the molecule's reactivity and its ability to interact with other molecules, such as biological receptors. nih.gov

Modeling Solvent Effects in Theoretical Investigations

Most chemical reactions and biological processes occur in solution, and the solvent can have a profound effect on the properties and reactivity of a molecule. weebly.com Theoretical investigations can account for these effects using various solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute. acs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation along with the solute molecule. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For 3-Pentanone, 4-nitro-1-phenyl-, modeling solvent effects would be crucial for accurately predicting its behavior in different environments, from organic solvents used in synthesis to aqueous environments in biological systems. bham.ac.uk

Comparative Analysis: Derivatives and Analogues of 3 Pentanone, 4 Nitro 1 Phenyl

Impact of Structural Variations on Synthetic Accessibility

The synthesis of γ-nitro ketones, such as 3-Pentanone (B124093), 4-nitro-1-phenyl-, and its derivatives can be approached through various methodologies. The accessibility of these compounds is often dependent on the specific structural features of the target molecule.

One common strategy involves the Michael addition of ketones or their corresponding enamines to nitroalkenes. For instance, the reaction of 3-pentanone with β-nitrostyrene has been shown to yield the corresponding γ-nitro ketone. maynoothuniversity.ie The efficiency of such reactions can be influenced by the choice of catalyst, with organocatalysts like prolinamides derived from amino alcohols demonstrating favorable results. maynoothuniversity.ie Computational studies suggest that the interaction between the electrophile and the nucleophile within a hydrogen-bonded network is a key factor in these catalytic systems. maynoothuniversity.ie

The nature of the ketone substrate also plays a significant role. Ketones with α-methylene hydrogens, like 3-pentanone, have been observed to be more reactive in certain ring transformation reactions to form 3-nitropyridines compared to ketones with α-methyl hydrogens, such as acetone. sci-hub.se However, in the case of aromatic ketones, the opposite trend is sometimes observed. sci-hub.se

The synthesis of more complex derivatives, such as those with additional substituents or heterocyclic moieties, may require multi-step procedures. For example, the synthesis of tetrasubstituted nitroalkenes has been achieved through a two-step process involving a Horner-Wadsworth-Emmons olefination of a ketone followed by a nitration reaction. unimi.it Visible light photoredox catalysis has also emerged as a powerful tool for preparing various β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers. rsc.org This method is notable for its ability to create β-nitro ketones with a β-tertiary carbon. rsc.org

The table below summarizes the impact of different structural variations on the synthetic accessibility of 3-Pentanone, 4-nitro-1-phenyl- and its analogues.

Structural VariationSynthetic MethodImpact on AccessibilityKey Considerations
Parent Structure Michael addition of 3-pentanone to β-nitrostyreneGenerally accessibleCatalyst choice is crucial for efficiency and stereoselectivity. maynoothuniversity.ie
Substituted Phenyl Ring Michael addition with substituted nitrostyrenesGenerally accessibleSubstituents on the aryl ring of the nitroalkene can lead to fairly invariant results in terms of yield and enantioselectivity. nih.gov
Variations in Ketone Backbone Michael addition with different ketone substratesReactivity variesKetones with α-methylene hydrogens can be more reactive than those with α-methyl hydrogens in some contexts. sci-hub.se
Tetrasubstituted Analogues Two-step sequence (olefination then nitration)Requires multi-step synthesisOffers access to highly functionalized and sterically hindered compounds. unimi.it
β-Tertiary Carbon Analogues Visible light photoredox catalysisAccessible through modern methodsEnables the synthesis of structurally complex derivatives. rsc.org

Exploration of Bioisosteric and Heterocyclic Analogues in Chemical Research

The exploration of bioisosteric and heterocyclic analogues of 3-Pentanone, 4-nitro-1-phenyl- is a significant area of chemical research, driven by the desire to modulate the compound's properties for various applications, including medicinal chemistry and materials science. nih.govnih.gov

Bioisosteric Replacements:

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. nih.gov In the context of 3-Pentanone, 4-nitro-1-phenyl-, the phenyl group is a common target for bioisosteric replacement. While phenyl rings are prevalent in many active compounds, they can sometimes contribute to poor physicochemical properties. nih.gov

Replacing the phenyl ring with other aromatic systems, such as thiophene (B33073) or pyridine, is a classical bioisosteric approach. researchgate.net More recently, non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and bridged piperidines have gained attention for their ability to improve properties like solubility and lipophilicity. nih.govenamine.net For example, the replacement of a phenyl ring with a bridged piperidine (B6355638) moiety has been shown to lead to strongly improved drug-like properties. nih.gov

Heterocyclic Analogues:

The incorporation of heterocyclic rings into the structure of 3-Pentanone, 4-nitro-1-phenyl- can lead to compounds with novel properties and reactivity. Nitrogen-containing heterocycles are particularly common in biologically active compounds. nih.govrsc.org

For instance, the reaction of dinitropyridone with ketones in the presence of ammonia (B1221849) can lead to the formation of nitropyridine derivatives, which are not easily accessible through other methods. nih.gov Similarly, piperidine-4-ones can be used to synthesize tetrahydro-1,6-naphthyridines. nih.gov The synthesis of heterocyclic analogues can also be achieved through intramolecular cyclization reactions. For example, intramolecular Wadsworth-Emmons reactions have been used to create 3,4-dihydro-2H-thiopyran derivatives. clockss.org

The table below provides examples of bioisosteric and heterocyclic analogues of 3-Pentanone, 4-nitro-1-phenyl- and their significance in chemical research.

Analogue TypeStructural ModificationRationale/SignificanceExample Application Area
Bioisosteric Analogue Phenyl group replaced by bicyclo[1.1.1]pentane (BCP)Improves physicochemical properties such as solubility. enamine.netMedicinal Chemistry
Bioisosteric Analogue Phenyl group replaced by a bridged piperidineEnhances drug-like properties. nih.govMedicinal Chemistry
Heterocyclic Analogue Formation of a nitropyridine ringAccess to functionalized heterocycles not easily synthesized otherwise. nih.govSynthetic Chemistry
Heterocyclic Analogue Formation of a tetrahydro-1,6-naphthyridine ringCreation of complex, polycyclic nitrogen-containing scaffolds. nih.govSynthetic Chemistry
Heterocyclic Analogue Incorporation of a thiophene ringClassical bioisosteric replacement of the phenyl group. researchgate.netMedicinal Chemistry

Comparative Spectroscopic and Computational Studies

Spectroscopic and computational methods are invaluable tools for understanding the structure, reactivity, and properties of 3-Pentanone, 4-nitro-1-phenyl- and its derivatives. Comparative studies across a series of analogues provide deep insights into the effects of structural modifications.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. researchgate.net For instance, in cross-conjugated dienones derived from cyclic ketones and aromatic aldehydes, the signals for the CH= group protons typically appear in the range of δ 7.30–7.90 ppm. researchgate.net The conformation of cyclic analogues, such as piperidones, can be determined using Nuclear Overhauser Effect (nOe) experiments. beilstein-journals.org

Infrared (IR) spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) and nitro (NO2) groups. researchgate.net

Computational Studies:

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the electronic structure, stability, and reactivity of these molecules. acs.org Computational studies can rationalize experimental observations and predict the outcomes of reactions. For example, computational models have been used to understand the stereochemical outcomes of organocatalytic reactions by analyzing the transition states. unimi.it

Calculations can also be used to determine the relative stabilities of different tautomers, such as the keto-enol and nitro-aci-nitro forms. researchgate.net The introduction of a nitro group has been shown to have a stabilizing effect on certain systems due to the delocalization of σ-electrons, reflecting the strong electron-withdrawing power of the NO2 group. researchgate.net

The following table summarizes the application of spectroscopic and computational techniques in the study of 3-Pentanone, 4-nitro-1-phenyl- and its analogues.

TechniqueInformation ObtainedExample Application
1H and 13C NMR Spectroscopy Structural elucidation, chemical environment of atoms. researchgate.netbeilstein-journals.orgDetermining the structure of geminally activated 1-nitro-4-phenylbuta-1,3-dienes. researchgate.net
Nuclear Overhauser Effect (nOe) NMR Conformational analysis in solution. beilstein-journals.orgDetermining the chair-chair conformation of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones. beilstein-journals.org
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, NO2). researchgate.netCharacterizing newly synthesized nitro dienes. researchgate.net
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, transition state analysis, relative stabilities of isomers. unimi.itacs.orgRationalizing the stereochemical outcome of organocatalytic enantioselective reductions. unimi.it
Ab initio Calculations Relative stabilities of carbocations and other reactive intermediates. researchgate.netDetermining the relative stabilities of nitro carbocations. researchgate.net

Future Research Trajectories and Broader Implications for Organic Chemistry

Innovations in Stereocontrolled Synthesis

The creation of specific stereoisomers of 3-Pentanone (B124093), 4-nitro-1-phenyl- is crucial, as different stereoconfigurations can lead to vastly different biological activities and chemical properties. Future research will undoubtedly focus on novel and more efficient methods for controlling its stereochemistry.

Recent advancements have moved beyond classical approaches, exploring sophisticated catalytic systems to achieve high levels of enantio- and diastereoselectivity. The asymmetric synthesis of γ-nitro ketones is an area of intense research. rsc.orggoogle.com For instance, nickel-catalyzed asymmetric C-alkylation of nitroalkanes has emerged as a powerful tool for creating enantioenriched β-nitroamides, which are precursors to chiral γ-nitro ketones. nih.govdicp.ac.cnacs.org This method provides access to highly substituted β-aminoamides with excellent enantioselectivity. acs.org

Organocatalysis offers another promising avenue. Bifunctional thiourea (B124793) catalysts derived from natural products like dehydroabietic amine have been successfully employed in the conjugate addition of ketones to nitroalkenes, affording γ-nitro heteroaromatic ketones with excellent enantioselectivities (up to >99% ee). acs.org Similarly, prolinamide-based organocatalysts have been shown to effectively catalyze the asymmetric 1,4-addition of ketones to nitrostyrenes. core.ac.uk The development of stereodivergent processes, where either diastereomer can be selectively formed, is a significant goal. researchgate.net

Furthermore, the synergy between different catalysis modes, such as the combination of aminocatalysis and biocatalysis in one-pot cascade reactions, is a burgeoning field. nih.govchemrxiv.org Such chemoenzymatic strategies can provide access to chiral γ-nitro alcohols, valuable derivatives of γ-nitro ketones, with high diastereo- and enantiomeric ratios. nih.govchemrxiv.org The use of enzymatic photoredox catalysis also represents a novel frontier for the asymmetric C-alkylation of nitroalkanes. nih.gov

Stereocontrolled Method Catalyst/Reagent Key Feature Reported Selectivity
Asymmetric C-AlkylationNickel complexesForms enantioenriched β-nitroamides from α-bromoamides. nih.govdicp.ac.cnacs.orgGood to excellent diastereo- and enantioselectivity. nih.gov
Conjugate AdditionBifunctional thiourea catalystsDoubly stereocontrolled addition to nitroalkenes. acs.orgUp to >99% ee. acs.org
Michael AdditionChiral prolinamidesAsymmetric addition of ketones to nitrostyrenes. core.ac.ukGood yields and enantioselectivities. core.ac.uk
Cascade ReactionOrgano- and biocatalystsCombines C-C bond formation and reduction. nih.govchemrxiv.orgHigh diastereo- and enantiomeric ratios. nih.gov
Enzymatic Photoredox CatalysisEngineered 'ene'-reductaseChemo- and stereoselective C-alkylation. nih.govHigh yield and enantioselectivity. nih.gov

This table provides an overview of innovative methods for the stereocontrolled synthesis of γ-nitro ketones and their derivatives.

Application as a Synthon in Complex Molecule Assembly

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. 3-Pentanone, 4-nitro-1-phenyl- is a versatile synthon due to the presence of two key functional groups: the ketone and the nitro group. scispace.com The nitro group, in particular, is a multifaceted functional group that can be converted into a wide array of other functionalities, including amines, oximes, and carbonyls. nih.gov This versatility makes γ-nitro ketones valuable intermediates in the synthesis of complex, nitrogen-containing molecules. nih.govmit.edu

Future research will likely expand the repertoire of complex molecules synthesized from this γ-nitro ketone. For example, the reduction of the nitro group followed by intramolecular cyclization can lead to the formation of various heterocyclic scaffolds, such as pyrrolidines, which are common motifs in biologically active compounds. rsc.orgacs.org The development of one-pot tandem reactions, where the initial γ-nitro ketone is generated and then immediately transformed into a more complex structure, is a particularly attractive strategy for improving synthetic efficiency. acs.orgrsc.org

The ability to functionalize the carbon backbone of 3-Pentanone, 4-nitro-1-phenyl- further enhances its utility as a synthon. For instance, domino Michael/aldol (B89426) reactions can be employed to introduce additional stereocenters and functional groups. rsc.org The development of novel catalytic systems that can selectively activate different positions of the molecule will be crucial for unlocking its full potential in the assembly of intricate molecular architectures.

Integration of Green Chemistry Principles in its Synthesis and Transformations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. acs.orgcore.ac.ukuniroma1.it The synthesis of 3-Pentanone, 4-nitro-1-phenyl-, which is typically achieved through a Michael or Henry (nitroaldol) reaction, is a prime candidate for the application of these principles. scirp.org

Future research will focus on developing more environmentally benign synthetic routes. researchgate.netresearchgate.netrasayanjournal.co.in This includes the use of safer solvents, ideally water, or even solvent-free conditions. thieme-connect.comthieme-connect.comresearchgate.net Catalyst-free Henry reactions promoted by tap water have been reported, offering a simple, efficient, and recyclable medium for the synthesis of β-nitro alcohols, which are structurally related to γ-nitro ketones. thieme-connect.comthieme-connect.com The use of solid-supported reagents and catalysts, such as clays (B1170129) or zeolites, can simplify product purification and catalyst recycling, thereby reducing waste. scirp.orgsibran.ruorganic-chemistry.org

Microwave-assisted synthesis is another green technology that can accelerate reaction times and improve energy efficiency. researchgate.netsibran.ru The development of one-pot reactions and catalytic tandem processes also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the need for purification of intermediates, and improving atom economy. researchgate.networldscientific.com

Green Chemistry Approach Description Potential Benefit for 3-Pentanone, 4-nitro-1-phenyl- Synthesis
Use of Safer SolventsEmploying water or other non-toxic, renewable solvents. thieme-connect.comthieme-connect.comReduces environmental impact and improves safety. thieme-connect.com
Solvent-Free ConditionsConducting reactions without a solvent medium. worldscientific.comMinimizes waste and simplifies workup. worldscientific.com
Solid-Supported CatalystsUsing catalysts immobilized on solid supports like silica (B1680970) or clays. researchgate.netsibran.ruFacilitates catalyst recovery and reuse, reducing waste. sibran.ru
Microwave IrradiationUtilizing microwave energy to heat reactions. researchgate.netsibran.ruAccelerates reactions and improves energy efficiency. researchgate.net
One-Pot/Tandem ReactionsCombining multiple synthetic steps into a single operation. acs.orgrsc.orgIncreases efficiency, reduces waste from intermediate purification. rsc.org

This table summarizes key green chemistry principles and their potential application to the synthesis and transformation of 3-Pentanone, 4-nitro-1-phenyl-.

Development of Novel Catalytic Systems for its Functionalization

The functionalization of 3-Pentanone, 4-nitro-1-phenyl- is key to diversifying its applications. The development of novel catalytic systems that can selectively modify this molecule is a major area of future research. frontiersin.orgnih.gov

Transition metal catalysis offers a broad toolkit for functionalization. Copper-catalyzed systems have been developed for the α-functionalization of nitroalkanes with various electrophiles. nih.govchemrxiv.org Palladium catalysis has been employed for the transformation of aryl chlorides and triflates to nitroaromatics, a reaction that could be adapted for modifying the phenyl ring of the target compound. organic-chemistry.org Nickel catalysis is also proving to be highly versatile for C-C bond formation involving nitroalkanes. nih.govdicp.ac.cnacs.org

Organocatalysis continues to be a rapidly evolving field. As mentioned, chiral thioureas and prolinamides are effective for stereoselective additions. acs.orgcore.ac.uk Furthermore, organophosphorus compounds are emerging as catalysts for the reductive functionalization of nitro compounds, enabling C-N bond formation with partners like boronic acids. mit.edunih.gov

The development of catalytic systems for the reductive amination of ketones with nitro compounds is another promising direction. frontiersin.orgnih.gov This would allow for the direct conversion of the ketone moiety in 3-Pentanone, 4-nitro-1-phenyl- into an amine, further expanding its synthetic utility. The exploration of multi-component catalytic systems, where different catalysts work in concert to achieve complex transformations in a single pot, will also be a significant research focus. scispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.